2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Description
Properties
IUPAC Name |
2-bromo-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEYODFGGPSBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735509 | |
| Record name | 2-Bromo-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10513-26-5 | |
| Record name | 2-Bromo-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methanol/Pyridine Reflux
Procedure :
-
Combine 2-bromo-5,5-dimethylcyclohexane-1,3-dione (5.23 mmol), thiourea (5.23 mmol), and pyridine (5.23 mmol) in methanol (15 mL).
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Reflux for 4 hours, evaporate solvent, and precipitate product in water.
-
Filter and wash with water.
Yield : ~91% (observed in unsubstituted system).
Advantages : High yield due to pyridine’s dual role as base and catalyst.
Ethanol/Sodium Bicarbonate Reflux
Procedure :
-
React 2-bromo-5,5-dimethylcyclohexane-1,3-dione (5.2 mmol) with thiourea (5.2 mmol) and NaHCO₃ (5.2 mmol) in ethanol (50 mL).
-
Reflux at 80°C for 4 hours, filter, and crystallize from ethanol.
Yield : ~47% (unsubstituted analog).
Trade-offs : Lower yield but avoids pyridine, simplifying purification.
Comparative Analysis of Reaction Conditions
The table below summarizes critical parameters influencing yield and purity:
| Condition | Solvent | Base | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| Methanol/Pyridine | Methanol | Pyridine | Reflux | 4 | 91% |
| Ethanol/NaHCO₃ | Ethanol | Sodium Bicarb. | 80 | 4 | 47% |
| Ethanol (Neat) | Ethanol | None | Reflux | 3 | 42% |
Key Observations :
-
Pyridine enhances yield by neutralizing HBr, shifting equilibrium toward product.
-
Prolonged reflux (>4 hours) risks decomposition, as seen in unoptimized trials.
Side Reactions and Mitigation Strategies
Incomplete Cyclization
Residual starting materials may persist if stoichiometry deviates. Remedy : Use 1.1 eq thiourea and monitor reaction via LC-MS.
Over-Bromination
Excess bromine may dibrominate the diketone. Remedy : Strict stoichiometry (1:1 diketone:Bromine) and low-temperature addition.
Oxidative Byproducts
Thiourea oxidation to disulfides can occur. Remedy : Degas solvents and maintain inert atmosphere.
Purification and Characterization
Work-up :
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Crude product is dissolved in water, filtered, and washed with ethanol.
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Recrystallization from ethanol or acetone improves purity.
Characterization Data (Based on Analog):
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¹H NMR (DMSO-d₆) : δ 2.69 (t, 2H, CH₂), 2.38 (t, 2H, CH₂), 2.02 (m, 2H, CH₂), 1.25 (s, 6H, CH₃).
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LC-MS (ESI) : m/z 285.0 [M+H]⁺ (calc. 284.2).
Alternative Pathways and Novel Approaches
Microwave-Assisted Synthesis
Adapting methods from, microwave irradiation (150°C, 30 min) with DMF dimethyl acetal could accelerate cyclization, though yields for similar systems remain moderate (59%).
Solid-Phase Synthesis
Immobilized thiourea derivatives on resin may enable stepwise functionalization, though unreported for this compound.
Industrial-Scale Considerations
Cost Drivers :
-
5,5-Dimethylcyclohexane-1,3-dione availability.
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Bromine handling requires specialized equipment.
Optimization :
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Continuous-flow reactors for bromination to enhance safety and yield.
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Recycling solvents (e.g., methanol) via distillation.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d]thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The major product is the hydrogenated benzo[d]thiazole derivative.
Scientific Research Applications
2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS: 109317-52-4)
- Molecular Formula : C₉H₁₄N₂OS.
- Key Differences: The bromine atom is replaced by an amino group (-NH₂), enhancing nucleophilicity and enabling participation in condensation reactions .
- Spectroscopy : NH₂ stretches at 3390–3100 cm⁻¹ (IR) and a singlet at δ 8.09 ppm (¹H NMR) distinguish it from the brominated analogue .
- Applications : Serves as a precursor for antioxidant agents and hydrazine derivatives .
5,6-Dihydrobenzo[d]thiazol-7(4H)-one (CAS: 935850-03-6)
2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS: 1387575-90-7)
- Molecular Formula: C₁₄H₁₂BrNO₂S.
- Applications : Explored as a pharmaceutical intermediate due to enhanced aromatic interactions .
Physicochemical and Reactivity Comparison
Key Observations :
- Bromine vs. Amino Group: The brominated compound exhibits higher electrophilicity, enabling cross-coupling reactions, while the amino derivative participates in hydrogen bonding and condensation .
Biological Activity
2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS No. 10513-26-5) is a chemical compound belonging to the class of benzo[d]thiazoles. Its unique structure, characterized by the presence of a bromine atom and two methyl groups attached to a dihydrobenzo[d]thiazole ring, suggests potential biological activities that warrant investigation.
- Molecular Formula : C9H10BrNOS
- Molecular Weight : 260.15 g/mol
- Structure : The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The bromine atom and the thiazole ring are critical for its reactivity and binding affinity, potentially modulating various biological pathways. However, detailed studies are required to elucidate the exact molecular targets involved.
Biological Activities
Recent studies have indicated several biological activities associated with compounds related to benzo[d]thiazoles, including:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Studies
-
Antibacterial Activity Study :
A study assessed the antibacterial efficacy of various thiazole derivatives against common bacterial strains. The minimal inhibitory concentration (MIC) for some compounds was found to be as low as 50 μg/mL, indicating strong antibacterial potential . -
Anticancer Evaluation :
Research involving the evaluation of thiazole derivatives on human cancer cell lines revealed that some compounds significantly inhibited cell growth with IC50 values in the low micromolar range . This suggests that this compound could exhibit similar activities.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-1,4-dimethylbenzene | Lacks thiazole ring | Limited biological activity |
| 5,5-Dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one | Similar without bromine | Moderate antimicrobial effects |
| 2-Bromo-5-methylbenzo[d]thiazole | One methyl group | Antimicrobial activity |
Q & A
Q. How is this compound synthesized, and what catalysts are effective?
- Answer : A one-pot synthesis using trichloroisocyanuric acid (TCCA) with a magnetically recoverable nanosystem (e.g., Ca/4-MePyr IL@ZY-Fe₃O₄) can be adapted. Bromination may follow via N-bromosuccinimide (NBS) or HBr/H₂O₂, leveraging the catalytic system’s efficiency in regioselective functionalization .
Q. What purification methods are recommended for this compound?
- Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from DMSO/water mixtures, as DMSO solubility is indicated by NMR solvent use .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments of brominated benzothiazoles?
- Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths/angles. For example, in related bromobenzothiazoles, C-Br bond lengths average ~1.89 Å, and ring puckering can be quantified to confirm stereochemistry .
Q. What strategies address contradictions between spectroscopic and computational data for this compound?
- Answer :
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Answer : Bromine enhances electrophilicity at the thiazole ring, enabling Suzuki-Miyaura couplings. Compare turnover frequencies (TOFs) with non-brominated analogs. Mechanistic studies (e.g., kinetic isotope effects) can probe oxidative addition steps .
Q. What methodologies optimize reaction yields in large-scale syntheses?
- Answer :
Q. How is thermal stability assessed for this compound, and what decomposition pathways are observed?
- Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset (~200°C). Differential scanning calorimetry (DSC) identifies exothermic peaks correlated with C-Br bond cleavage. Compare with mass spectrometry (MS) data to assign fragmentation patterns .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
